molecular formula C18H21NO3 B12706119 4-(3-(Dimethylamino)propoxy)-2-hydroxybenzophenone CAS No. 83803-90-1

4-(3-(Dimethylamino)propoxy)-2-hydroxybenzophenone

Cat. No.: B12706119
CAS No.: 83803-90-1
M. Wt: 299.4 g/mol
InChI Key: XJIAATSRRWEFEX-UHFFFAOYSA-N
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Description

4-(3-(Dimethylamino)propoxy)-2-hydroxybenzophenone is an organic compound with a complex structure that includes a benzophenone core substituted with a dimethylamino group and a hydroxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-(Dimethylamino)propoxy)-2-hydroxybenzophenone typically involves multiple steps, starting with the preparation of the benzophenone core. One common method involves the reaction of 4-hydroxybenzophenone with 3-(dimethylamino)propyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-(3-(Dimethylamino)propoxy)-2-hydroxybenzophenone undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl group in the benzophenone core can be reduced to form alcohols.

    Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone, while reduction of the carbonyl group can produce an alcohol.

Scientific Research Applications

4-(3-(Dimethylamino)propoxy)-2-hydroxybenzophenone has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.

    Medicine: Explored for its potential therapeutic effects, including its role as an inhibitor in certain biochemical pathways.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(3-(Dimethylamino)propoxy)-2-hydroxybenzophenone involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity and affecting biochemical pathways. Additionally, its photophysical properties allow it to act as a fluorescent probe, enabling the study of molecular interactions and dynamics.

Comparison with Similar Compounds

Similar Compounds

    4-(Dimethylamino)benzophenone: Lacks the hydroxy group, resulting in different chemical properties and reactivity.

    2-Hydroxybenzophenone: Lacks the dimethylamino group, affecting its solubility and interaction with biological targets.

    4-(3-(Dimethylamino)propoxy)benzaldehyde: Similar structure but with an aldehyde group instead of a ketone.

Uniqueness

4-(3-(Dimethylamino)propoxy)-2-hydroxybenzophenone is unique due to the presence of both the dimethylamino and hydroxy groups, which confer distinct chemical and physical properties. These functional groups enable a wide range of chemical reactions and applications, making the compound versatile and valuable in various fields.

Properties

CAS No.

83803-90-1

Molecular Formula

C18H21NO3

Molecular Weight

299.4 g/mol

IUPAC Name

[4-[3-(dimethylamino)propoxy]-2-hydroxyphenyl]-phenylmethanone

InChI

InChI=1S/C18H21NO3/c1-19(2)11-6-12-22-15-9-10-16(17(20)13-15)18(21)14-7-4-3-5-8-14/h3-5,7-10,13,20H,6,11-12H2,1-2H3

InChI Key

XJIAATSRRWEFEX-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCCOC1=CC(=C(C=C1)C(=O)C2=CC=CC=C2)O

Origin of Product

United States

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